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Methyl 3-aminoquinoxaline-2-carboxylate

Cat. No.: B13507298
M. Wt: 203.20 g/mol
InChI Key: PUVBBELUQMIUIP-UHFFFAOYSA-N
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Description

Significance of the Quinoxaline (B1680401) Core in Synthetic and Medicinal Chemistry Research

The quinoxaline scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities. researchgate.netmdpi.comontosight.ai This nitrogen-containing heterocycle is a fundamental component in numerous compounds that have been investigated for various therapeutic applications. ontosight.ainih.gov The stability conferred by the fused benzene (B151609) and pyrazine (B50134) rings, along with the numerous sites for substitution, allows for the creation of a diverse library of derivatives with distinct pharmacological profiles. mdpi.com

The synthesis of quinoxaline derivatives has been a subject of extensive research, with the condensation of an aromatic diamine and an α-dicarbonyl compound being a widely used and facile method. sapub.org Researchers have developed various synthetic methodologies to efficiently produce these compounds, recognizing their potential in drug discovery. nih.govontosight.ai The structural modifications of the quinoxaline core are crucial for optimizing the desired pharmacological effects. ontosight.ai

Overview of the Diverse Biological Activities Associated with Quinoxaline Derivatives

Quinoxaline derivatives exhibit a broad spectrum of biological activities, making them a focal point of research in the pharmaceutical sciences. researchgate.netnih.govontosight.ai These activities are attributed to the unique chemical structure of the quinoxaline nucleus. ontosight.ai

Table 1: Biological Activities of Quinoxaline Derivatives

Biological ActivityDescription
Antimicrobial Effective against various bacteria and fungi. researchgate.netsapub.orgontosight.ai
Antiviral Shows activity against different viruses, including herpes and HIV. nih.govresearchgate.netnih.gov
Anticancer Demonstrates cytotoxic effects against various cancer cell lines. researchgate.netontosight.aiontosight.ai
Anti-inflammatory Exhibits properties that can reduce inflammation. nih.govresearchgate.netsapub.org
Antitubercular Active against Mycobacterium tuberculosis. researchgate.netsapub.org
Antimalarial Shows potential in combating malaria-causing parasites. nih.govsapub.org
Anticonvulsant Possesses properties that may help in controlling seizures. researchgate.netnih.gov
Antidepressant Investigated for its potential in treating depression. nih.govsapub.org
Antihypertensive Shows potential in lowering blood pressure. nih.govsapub.org
Antioxidant Capable of neutralizing harmful free radicals. mdpi.comnih.gov
Analgesic Exhibits pain-relieving properties. nih.govsapub.org
Hypoglycemic Shows potential in lowering blood sugar levels. researchgate.net
Antiglaucoma Investigated for its potential in treating glaucoma. researchgate.net

The diverse pharmacological profile of quinoxaline derivatives has led to the development of several marketed drugs for various diseases. nih.gov

Positioning of Methyl 3-aminoquinoxaline-2-carboxylate within the Quinoxaline Compound Family

This compound is a specific derivative of the quinoxaline family. It features an amino group at the 3-position and a methyl carboxylate group at the 2-position of the quinoxaline ring. This particular substitution pattern makes it a valuable intermediate in the synthesis of more complex quinoxaline-based compounds.

While the broader family of quinoxaline derivatives is known for a wide range of biological activities, the specific role and therapeutic potential of this compound itself are subjects of ongoing research. Its structure serves as a versatile scaffold for further chemical modifications to explore and optimize various biological activities. For instance, derivatives such as 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides have been synthesized and evaluated for their toxicity to hypoxic cells. nih.gov The amino and carboxylate groups on the quinoxaline core of this compound provide reactive sites for the synthesis of a variety of derivatives, including amides and other functionalized molecules, which can then be screened for different pharmacological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O2 B13507298 Methyl 3-aminoquinoxaline-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 3-aminoquinoxaline-2-carboxylate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-9(11)13-7-5-3-2-4-6(7)12-8/h2-5H,1H3,(H2,11,13)

InChI Key

PUVBBELUQMIUIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2N=C1N

Origin of Product

United States

Chemical Reactivity and Transformations of Methyl 3 Aminoquinoxaline 2 Carboxylate Analogues

Oxidation Reactions and Pathways

The quinoxaline (B1680401) ring system can undergo oxidation at several positions, primarily at the nitrogen atoms of the pyrazine (B50134) ring, to form N-oxides. The synthesis of quinoxaline 1,4-di-N-oxides is a notable transformation, often achieved through the Beirut reaction. sapub.org These N-oxide derivatives are important intermediates and have shown significant biological activity, including antimycobacterial properties. mtieat.orgsapub.org

Side-chain oxidation is also a common transformation for quinoxaline derivatives. For instance, the oxidation of a 2-(D-arabino-tetritol-1-yl) quinoxaline with iodate (B108269) yields quinoxaline-2-carboxaldehyde. sapub.org Similarly, 1-(quinoxalin-2-yl)-ethanol can be oxidized using chromium trioxide (CrO₃) to produce 1-(quinoxalin-2-yl)-ethanone. sapub.org Furthermore, the direct synthesis of quinoxaline-2-carboxylic acid can be achieved through the oxidation of precursors like 2-tetrahydroxybutyl quinoxaline using hydrogen peroxide and sodium hydroxide. sapub.org These oxidative pathways highlight the ability to introduce or modify carbonyl functionalities on substituents attached to the quinoxaline core.

Alkylation and Acylation Processes

Alkylation and acylation reactions are fundamental for derivatizing the quinoxaline core, its substituents, and its analogues. The nitrogen and sulfur atoms in quinoxalinone and quinoxalinethione systems are common sites for alkylation. In 3-phenylquinoxaline-2(1H)-thione, which exists in a tautomeric equilibrium between thione and thiol forms, alkylation occurs chemoselectively at the sulfur atom, a soft nucleophilic center. nih.gov For example, reaction with ethyl chloroacetate (B1199739) yields ethyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate. nih.gov In related quinoline (B57606) systems, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, initial alkylation with methyl iodide proceeds selectively at the sulfur atom. nih.govmdpi.com Subsequent alkylation can then occur at either the nitrogen or oxygen atoms, leading to a mixture of N-methylated and O-methylated products. nih.govmdpi.com

Acylation, particularly Friedel-Crafts acylation, provides a method to introduce acyl groups onto the benzene (B151609) portion of the quinoxaline ring. organic-chemistry.org This electrophilic aromatic substitution typically involves reacting the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. libretexts.org The resulting aryl ketone is deactivated towards further substitution, which allows for the synthesis of monoacylated products. organic-chemistry.org This method can be used to install ketone functionalities, which can then serve as handles for further synthetic modifications.

Reaction TypeSubstrate ExampleReagent(s)Product(s)Ref.
S-Alkylation 3-Phenylquinoxaline-2(1H)-thioneEthyl chloroacetateEthyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate nih.gov
N-Alkylation 3-Benzoyl-1H-quinoxalin-2-one1,3-Bis(dibromomethyl)benzene, KOH1,3-Bis(3-benzoyl-2-oxoquinoxalin-1-ylmethyl)benzene sapub.org
Acylation Benzene (as model arene)Ethanoyl chloride, AlCl₃Phenylethanone (Acetophenone) libretexts.org

Cyclization Reactions to Form Fused Heterocyclic Systems

The functional groups on Methyl 3-aminoquinoxaline-2-carboxylate analogues are ideal for constructing fused heterocyclic systems. The amino group, in particular, can act as a nucleophile to initiate intramolecular or intermolecular cyclization reactions. For example, the reaction of ethyl quinoxaline-2-carboxylate with hydrazine (B178648) produces quinoxaline-2-carbohydrazide. sapub.org This hydrazide can then undergo cyclization with reagents like carbon disulfide or cyanogen (B1215507) bromide to form fused five-membered rings, such as 1,3,4-oxadiazoles and 1,3,4-oxadiazole-2(3H)-thiones. sapub.org

Intramolecular cyclization is also a key strategy. The reaction of 3-(α-chlorobenzyl)quinoxalin-2-one with benzylamine (B48309) initially forms an N-benzylated intermediate, which then undergoes spontaneous intramolecular ring closure to yield the fused imidazo[1,5-a]quinoxalin-4(5H)-one system. sapub.org Similarly, quinoxaline derivatives can be used to synthesize a variety of other fused systems, including pyrimidothiazolo[4,5-b]quinoxalines, triazolo[4,3-a]quinoxalin-4(5H)-ones, and tetrazolo[1,5-a]quinoxalin-4(5H)-ones. sapub.orgnih.gov The synthesis of furo[2,3-b]quinoxalines from 2-chloroquinoxaline (B48734) precursors via alkylation followed by ring closure is another prominent example of creating fused ring systems. arkat-usa.org

Thiation and Sulfur-Containing Transformations

Sulfur can be incorporated into the quinoxaline system through various transformations, leading to sulfur-containing heterocycles with distinct chemical properties. A common method is the conversion of a 2-chloroquinoxaline derivative into a quinoxaline-2(1H)-thione. For instance, 2-chloro-3-phenylquinoxaline (B372602) reacts with N-cyclohexyldithiocarbamatecyclohexylammonium salt to yield 3-phenylquinoxaline-2(1H)-thione. nih.gov

These thione derivatives are versatile intermediates. The sulfur atom can be alkylated, as discussed previously, or participate in further reactions. nih.gov Additionally, sulfur-containing substituents can be introduced onto the quinoxaline ring. For example, 2,3-dichloroquinoxaline (B139996) reacts with 6-aminothiouracil to yield 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one. sapub.org Furthermore, the amino group on a quinoxaline ring can be transformed to introduce sulfur-containing functional groups. Diazotization of 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline gives a diazonium salt, which can then react with sulfur dioxide in the presence of a copper catalyst to afford a sulfonyl derivative. sapub.org

Reactions with Amines and Binucleophiles

The ester and amino groups of this compound and its analogues are reactive sites for transformations involving amines and other binucleophiles. The ester group at the 2-position can react with nucleophilic amines. A classic example is the reaction of ethyl quinoxaline-2-carboxylate with hydrazine (a binucleophile) to form the corresponding quinoxaline-2-carbohydrazide, demonstrating the susceptibility of the ester to nucleophilic acyl substitution. sapub.org

The amino group at the 3-position can also be a site of reaction or be displaced. The hydrolysis of 2,3-diaminoquinoxaline in acidic conditions leads to 3-aminoquinoxalin-2-one, indicating that one of the amino groups can be replaced by a hydroxyl group, which then tautomerizes to the more stable oxo form. researchgate.net Binucleophiles like o-phenylenediamine (B120857) can also react with activated quinoxaline derivatives. For instance, coupling o-phenylenediamine with 3-benzoyl-1,2-dihydro-2-oxo-quinoxaline in acetic acid results in the formation of 2-benzimidazolyl-3-phenyl quinoxaline. sapub.org

Decarboxylation Pathways of Quinoxaline-2-carboxylic Acids

Quinoxaline-2-carboxylic acids and related aromatic carboxylic acids are susceptible to decarboxylation, particularly under forcing conditions such as high temperatures. researchgate.netthieme-connect.com The thermal decarboxylation of quinoxaline-2-carboxylic acid 1,4-dioxide is a known reaction pathway. researchgate.net Studies on the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids in high-temperature water have shown that decarboxylation can be a significant side reaction. researchgate.netthieme-connect.com

The decarboxylation process appears to follow first-order kinetics. thieme-connect.com In some synthetic routes, the decarboxylated quinoxaline by-product does not arise from the final product but from the direct decarboxylation of the starting material, such as 3,4-diaminobenzoic acid, before it condenses to form the quinoxaline ring. researchgate.netthieme-connect.com Minimizing this side reaction is crucial for optimizing the yield of the desired carboxylic acid product and often involves careful control of reaction parameters like temperature and time. researchgate.net

SubstrateConditionsOutcomeRef.
Quinoxaline-2-carboxylic acid 1,4-dioxideHeatingDecarboxylation researchgate.net
3,4-Diaminobenzoic acidHigh-temperature water (150–230 °C)Condensation to quinoxaline carboxylic acid with competing decarboxylation researchgate.netthieme-connect.com
Aromatic carboxylic acidsBimetallic nanoparticles, H₂, 50 barSelective decarboxylation to phenols acs.org

Redox Chemistry and Reductive Transformations (e.g., with Amines)

Reductive transformations are crucial in the synthesis of quinoxaline derivatives, particularly in cyclization reactions to form the core ring structure. Reductive cyclization of dinitro-phenylamino precursors is a common strategy for synthesizing quinoxalinones. sapub.org This can be achieved using various reducing systems, such as iron in hydrochloric acid (Fe/HCl) or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst (H₂/Pd/C). sapub.org

While reductive amination is a broad class of reactions for synthesizing amines from carbonyl compounds, its principles are relevant to the modification of quinoxaline derivatives. researchgate.netrsc.orgorganic-chemistry.org For instance, if a carbonyl group is present on a quinoxaline side chain, it can be converted to an amine via reductive amination. This process involves the formation of an imine or iminium ion intermediate from the reaction of the carbonyl with an amine, followed by reduction. researchgate.net Common reducing agents for this transformation include various borohydrides, zinc, or triethylsilane. researchgate.netorganic-chemistry.org These reductive methods provide pathways to introduce or modify amino groups in the side chains of quinoxaline analogues.

Derivatization and Structural Modification Strategies

Strategic Introduction of Substituents at Core Positions (e.g., C-2, C-3, C-6, C-7)

The introduction of substituents onto the core of Methyl 3-aminoquinoxaline-2-carboxylate is a key strategy to explore the structure-activity relationship (SAR) of its derivatives. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with biological targets.

The C-2 and C-3 positions are inherently functionalized in the parent molecule. Modifications at the C-2 position typically involve derivatization of the carboxylate group, which will be discussed in section 4.2. The C-3 position is occupied by an amino group, and its functionalization is also detailed in the subsequent section. However, it is important to note that the synthesis of the quinoxaline (B1680401) ring itself, often through the condensation of a substituted o-phenylenediamine (B120857) with a 2-ketoester, allows for the introduction of a wide variety of substituents at the C-3 position by varying the starting materials.

The benzene (B151609) ring of the quinoxaline scaffold, specifically at the C-6 and C-7 positions, offers opportunities for substitution to modulate the electronic properties and solubility of the resulting compounds. For instance, in the synthesis of quinoxaline-1,4-dioxides, the introduction of amino groups at the C-6 or C-7 position has been achieved through nucleophilic aromatic substitution of halogenated precursors. The regioselectivity of these reactions is influenced by the electronic nature of the substituents on the pyrazine (B50134) ring. For example, an electron-withdrawing group at the C-2 position, such as a nitrile or carboxylate, directs nucleophilic substitution to the C-6 position. researchgate.net This principle can be applied to the synthesis of 6- and 7-substituted derivatives of this compound.

Furthermore, Friedel-Crafts alkylation and acylation reactions represent classical methods for introducing alkyl and acyl groups onto aromatic rings. masterorganicchemistry.comlibretexts.orgopenstax.org These reactions, catalyzed by Lewis acids, could potentially be employed to functionalize the benzene portion of the quinoxaline nucleus, although the presence of the basic nitrogen atoms in the pyrazine ring can complicate the reaction by complexing with the Lewis acid catalyst. libretexts.org Careful selection of reaction conditions would be necessary to achieve the desired substitution at the C-6 and C-7 positions.

PositionType of SubstituentPotential Synthetic MethodReference
C-6AminoNucleophilic aromatic substitution of a 6-halo precursor researchgate.net
C-7AminoNucleophilic aromatic substitution of a 7-halo precursor mdpi.com
C-6/C-7AlkylFriedel-Crafts Alkylation masterorganicchemistry.comlibretexts.orgopenstax.org
C-6/C-7AcylFriedel-Crafts Acylation masterorganicchemistry.comlibretexts.orgopenstax.org

Functionalization of the Amino and Carboxylate Moieties

The amino and carboxylate groups of this compound are prime sites for functionalization to create a diverse library of derivatives with potentially improved properties.

Functionalization of the Amino Group:

The amino group at the C-3 position can undergo a variety of reactions typical of primary aromatic amines.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This transformation can be used to introduce a wide range of substituents, thereby altering the lipophilicity, hydrogen bonding capacity, and steric profile of the molecule.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation is a common side reaction in such transformations. libretexts.org Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of mono-alkylated secondary amines.

Functionalization of the Carboxylate Moiety:

The methyl ester at the C-2 position can be modified through several classical reactions of carboxylic acid derivatives.

Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This introduces a polar, ionizable group that can significantly alter the solubility and pharmacokinetic properties of the parent compound.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form a diverse library of amides. This is a widely used strategy in medicinal chemistry to introduce new points of interaction with biological targets. Alternatively, direct amidation of the methyl ester with amines can be achieved, often requiring harsh conditions or the use of specific catalysts. The synthesis of N-substituted quinoxaline-2-carboxamides has been reported as a strategy for developing new therapeutic agents. nih.govmdpi.com

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride. This transformation removes the carbonyl group and introduces a hydroxyl group, which can serve as a hydrogen bond donor and a site for further functionalization.

Functional GroupReactionReagents and ConditionsProduct
AminoAcylationAcid chloride/anhydride (B1165640), baseAmide
AminoAlkylationAlkyl halide, baseSecondary/tertiary amine
AminoReductive AminationAldehyde/ketone, reducing agentSecondary amine
CarboxylateHydrolysisAcid or baseCarboxylic acid
CarboxylateAmidationAmine, coupling agent (from acid) or catalyst (from ester)Amide
CarboxylateReductionLiAlH4Primary alcohol

Complexation with Transition Metals for Enhanced Activities (e.g., Copper, Palladium, Antimony)

The nitrogen atoms of the quinoxaline ring and the oxygen and nitrogen atoms of the substituents in this compound can act as ligands for transition metal ions. The resulting metal complexes can exhibit enhanced biological activities compared to the parent ligand, a strategy that has been explored for various quinoxaline derivatives.

Copper Complexes: Copper is an essential trace element in biological systems, and its complexes with organic ligands have been extensively studied for their therapeutic potential. Quinoxaline derivatives are known to form stable complexes with copper(II), and these complexes have shown promising biological activities. The coordination of copper to the quinoxaline nitrogen atoms and potentially to the amino and carboxylate groups could lead to changes in the electronic structure and geometry of the molecule, thereby influencing its interaction with biological targets.

Palladium Complexes: Palladium(II) complexes have attracted significant interest in medicinal chemistry, partly due to their structural similarities to platinum-based anticancer drugs. mdpi.com Palladium(II) complexes of ligands containing quinoline (B57606) moieties, which are structurally related to quinoxalines, have been synthesized and shown to possess antitumor and antimicrobial activities. nih.gov The coordination of palladium to this compound could proceed through the quinoxaline nitrogens and potentially the amino group, forming stable chelate complexes. nih.govnih.gov

Antimony Complexes: Antimony-based drugs have a long history in the treatment of diseases like leishmaniasis. The ability of quinoxaline derivatives to chelate metal ions suggests that they could form stable complexes with antimony, potentially leading to new therapeutic agents.

The formation of these metal complexes can alter the lipophilicity, redox potential, and steric profile of the parent molecule, which in turn can influence its pharmacokinetic properties and mechanism of action.

Regioselective C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new functional groups onto a molecule without the need for pre-functionalized starting materials. For the this compound scaffold, C-H functionalization offers a direct route to derivatives that might be difficult to access through traditional methods.

The quinoxaline ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, but direct C-H functionalization often proceeds through different mechanisms, such as transition-metal-catalyzed C-H activation or radical pathways. The regioselectivity of these reactions is a key consideration.

For quinoline N-oxides, a related heterocyclic system, transition metal-catalyzed C-H functionalization has been shown to occur with high regioselectivity at the C-2 and C-8 positions, directed by the N-oxide group. mdpi.comresearchgate.netnih.gov In the case of quinoxalin-2(1H)-ones, C-H functionalization is often observed at the C-3 position. frontiersin.org

For this compound, the electronic properties of the existing substituents will play a crucial role in directing C-H functionalization. The electron-donating amino group at C-3 and the electron-withdrawing carboxylate group at C-2 will influence the reactivity of the C-H bonds on both the pyrazine and benzene rings. It is anticipated that the C-H bonds on the benzene ring (C-5, C-6, C-7, C-8) would be the primary targets for electrophilic C-H functionalization methodologies. The precise regioselectivity would depend on the specific reaction conditions and the directing group ability of the substituents.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design to explore new chemical space, improve drug-like properties, and circumvent existing patents.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key functional groups responsible for biological activity. For this compound, the quinoxaline core could be replaced by other bicyclic heteroaromatic systems that can present the amino and carboxylate groups in a similar spatial arrangement. Potential scaffolds for hopping could include quinazolines, quinolines, benzimidazoles, or indoles. nih.gov

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is often used to fine-tune the physicochemical properties of a lead compound, such as its acidity, lipophilicity, or metabolic stability.

For this compound, several bioisosteric replacements can be envisioned:

Carboxylate Group: The methyl ester or the corresponding carboxylic acid can be replaced by a variety of acidic functional groups. One of the most common bioisosteres for a carboxylic acid is a tetrazole ring. drughunter.com Other potential replacements include hydroxamic acids, sulfonamides, and acylsulfonamides. These replacements can modulate the acidity and lipophilicity of the molecule, which can have a significant impact on its absorption, distribution, metabolism, and excretion (ADME) properties. cambridgemedchemconsulting.com

Amino Group: The primary amino group can be replaced by other hydrogen bond donors, such as a hydroxyl group or a thiol group, although this would significantly alter the basicity of the molecule.

Quinoxaline Ring: The entire quinoxaline scaffold can be considered a bioisostere for other fused heterocyclic systems. For example, quinazoline (B50416) is a well-known bioisostere of quinoxaline. nih.govnih.gov This type of replacement falls under the umbrella of scaffold hopping but is driven by the principle of bioisosterism.

Original MoietyBioisosteric ReplacementPotential ImpactReference
Carboxylic AcidTetrazoleModulated acidity and lipophilicity drughunter.com
Carboxylic AcidHydroxamic AcidAltered metal chelation properties
Carboxylic AcidSulfonamideIncreased acidity, altered H-bonding cambridgemedchemconsulting.com
Quinoxaline ScaffoldQuinazolineModified electronic properties and H-bonding pattern nih.govnih.gov
Quinoxaline ScaffoldBenzimidazoleAltered H-bonding and aromatic interactions nih.gov

Spectroscopic and Advanced Analytical Characterization Methodologies

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups present in Methyl 3-aminoquinoxaline-2-carboxylate. The spectra are characterized by vibrational modes corresponding to specific bonds and molecular substructures.

For quinoxaline (B1680401) derivatives, characteristic vibrational frequencies are well-documented. ias.ac.in The FTIR spectrum of this compound is expected to show distinct peaks corresponding to the N-H stretching of the amino group, the C=O stretching of the ester, C=N stretching of the quinoxaline ring, and various C-H and C=C stretching and bending modes of the aromatic system. A comparative study on the related compound, methyl-3-amino-2-pyrazinecarboxylate, provides analogous spectral data. nanoient.org

Expected Vibrational Frequencies for this compound:

N-H Stretching: The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl ester group would be observed in the 2850-2960 cm⁻¹ region.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the methyl ester is anticipated in the region of 1700-1730 cm⁻¹.

C=N and C=C Stretching: The quinoxaline ring system will produce a series of characteristic bands for C=C and C=N stretching vibrations, typically found between 1400 and 1650 cm⁻¹. mdpi.com

N-H Bending: The scissoring vibration of the amino group is expected around 1600-1650 cm⁻¹.

C-O Stretching: The ester C-O stretching vibrations will likely produce strong bands in the 1100-1300 cm⁻¹ range.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. nih.govacs.org For quinoxaline derivatives, intense Raman markers can help differentiate even closely related structures and provide an estimation of the extent of π-conjugation. nih.govacs.org

Table 1: Expected Vibrational Data (FTIR/FT-Raman)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H) Asymmetric & Symmetric Stretch 3300 - 3500
Amino (N-H) Bending (Scissoring) 1600 - 1650
Methyl (C-H) Asymmetric & Symmetric Stretch 2850 - 2960
Aromatic (C-H) Stretch > 3000
Carbonyl (C=O) Stretch 1700 - 1730
Aromatic (C=C/C=N) Ring Stretch 1400 - 1650

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the quinoxaline ring, extended by the amino and carboxylate groups, is expected to result in characteristic absorption bands. The spectrum of quinoxaline derivatives typically displays bands corresponding to π→π* and n→π* electronic transitions. vixra.org

Studies on similar quinoxaline structures show strong absorption bands in the UV region. vixra.orgresearchgate.net For this compound, the π→π* transitions, associated with the extensive π-conjugation of the aromatic system, are expected to appear as intense bands at shorter wavelengths (e.g., 200-300 nm). The n→π* transitions, which are typically weaker, involve the non-bonding electrons on the nitrogen and oxygen atoms and are expected at longer wavelengths, potentially extending into the near-visible region. vixra.org The solvent can influence the position of these absorption maxima. mdpi.com

Table 2: Expected UV-Vis Absorption Data

Transition Type Chromophore Expected λmax (nm)
π→π* Quinoxaline Ring System ~240-300

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from fragmentation patterns. For this compound (C₁₀H₉N₃O₂), the calculated monoisotopic mass is 203.0695 g/mol .

Using techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as a protonated molecule, [M+H]⁺, with a measured m/z value of approximately 204.0773. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent ion. chrom-china.comnih.govresearchgate.net Expected fragmentation pathways for the [M+H]⁺ ion of this compound could include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Cleavage of the quinoxaline ring system under higher energy conditions.

Table 4: Expected Mass Spectrometry Data

Ion Type Formula Calculated m/z
Molecular Ion [M]⁺• C₁₀H₉N₃O₂ 203.0695

Electron Paramagnetic Resonance (EPR) and Electron Spin Resonance (ESR) Spectroscopy

EPR (or ESR) spectroscopy is a technique specific to the detection of species with unpaired electrons, such as free radicals. As this compound is a diamagnetic, closed-shell molecule, it would not produce an EPR signal in its ground state.

However, EPR could be used to study radical ions of the compound. The radical anion or radical cation could be generated through electrochemical oxidation or reduction, or via photochemical processes. mdpi.com The resulting EPR spectrum would provide information about the distribution of the unpaired electron density across the molecule, through analysis of the g-factor and hyperfine coupling constants with magnetic nuclei like ¹⁴N and ¹H.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

Table 5: Illustrative Crystallographic Data from an Analogous Compound (Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) mdpi.com

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.5401(7)
b (Å) 11.8332(8)
c (Å) 11.858(1)
β (°) 109.436(8)

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. mdpi.com The quinoxaline ring system is known to be electrochemically active. Studies on quinoxalin-2-one derivatives show that the pyrazine (B50134) ring is the primary electroactive center, typically undergoing a two-electron reduction process. nih.gov

For this compound, cyclic voltammetry would likely reveal:

Reduction Peaks: One or more reduction peaks corresponding to the acceptance of electrons by the π-deficient pyrazine ring of the quinoxaline core. The exact potential would be influenced by the electron-donating amino group and the electron-withdrawing ester group. nih.govunav.edu

Oxidation Peaks: An oxidation peak may be observed, potentially corresponding to the oxidation of the amino group, as seen in other amino-substituted aromatic heterocycles like 6-aminoquinoline. researchgate.net

The reversibility of these redox processes can be assessed by comparing the cathodic and anodic peak potentials and currents at various scan rates. researchgate.net

Advanced Thermal and Magnetic Susceptibility Studies

Extensive searches for experimental data regarding the advanced thermal and magnetic susceptibility properties of this compound did not yield specific studies on this particular compound. Methodologies such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and magnetic susceptibility measurements have not been reported in the available scientific literature for this molecule.

While thermal and magnetic properties are crucial for understanding the stability, phase behavior, and potential electronic or magnetic applications of a compound, such detailed characterization for this compound is not publicly accessible.

General information on related classes of compounds, such as other quinoxaline derivatives or aromatic esters, is available but does not provide the specific data points required for a detailed and accurate analysis of this compound itself. For instance, studies on various aromatic esters show a wide range of melting points and decomposition temperatures, but these are highly dependent on the specific molecular structure. mdpi.com Similarly, research on the magnetic properties of quinoxaline has often focused on its coordination complexes with transition metals, which exhibit magnetic behaviors dependent on the metal center and ligand field, rather than the inherent magnetic properties of a single quinoxaline derivative. acs.orgacs.org

Without direct experimental results from techniques like TGA, DSC, or magnetometry for this compound, a detailed discussion with data tables on its thermal decomposition, phase transitions, or magnetic behavior cannot be provided.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic transitions of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netajchem-a.com

For quinoxaline derivatives, the HOMO is typically distributed over the quinoxaline ring system and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO is generally located over the quinoxaline and carboxylate moieties, suggesting these are the regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for Analogous Quinoxaline Derivatives

Parameter Typical Energy Range (eV) Implication for Methyl 3-aminoquinoxaline-2-carboxylate
EHOMO -5.5 to -6.5 Indicates the energy of the highest energy electrons available for donation.
ELUMO -2.0 to -3.0 Represents the energy of the lowest energy orbital available to accept electrons.

Note: The values in this table are representative and collated from studies on various quinoxaline derivatives. The exact values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. It helps to understand charge transfer, delocalization of electron density, and hyperconjugative interactions within the molecule. In quinoxaline derivatives, NBO analysis often reveals significant delocalization of π-electrons across the fused ring system. The interactions between the lone pair of electrons on the nitrogen atoms of the amino group and the π* anti-bonding orbitals of the quinoxaline ring indicate intramolecular charge transfer, which contributes to the molecule's stability and electronic properties. nih.gov

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface.

For a molecule like this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylate group. These regions are prone to electrophilic attack. researchgate.net

Positive Potential (Blue): Located around the amino group's hydrogen atoms and the methyl group, indicating these are potential sites for nucleophilic attack. researchgate.netnih.gov

Neutral Potential (Green): Typically found over the carbon atoms of the benzene (B151609) ring.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Quinoxaline derivatives have been extensively studied as potential anticancer and antimicrobial agents, with molecular docking being a key tool in these investigations. ekb.egnih.govrsc.orgekb.eg

Table 2: Predicted Binding Interactions for a Quinoxaline Derivative in a Kinase Active Site (Hypothetical)

Interaction Type Interacting Residue (Example) Functional Group of Ligand
Hydrogen Bond ASP 855 Amino group (-NH2)
Hydrogen Bond LYS 745 Carbonyl oxygen of ester
Hydrophobic Interaction LEU 718, VAL 726 Quinoxaline ring

Note: This table presents a hypothetical scenario based on common interactions observed for quinoxaline derivatives in kinase active sites.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For ligand-protein complexes predicted by molecular docking, MD simulations can provide valuable information about the stability of the binding pose, the flexibility of the ligand and protein, and the dynamics of their interactions. rsc.org

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. Key analyses from the simulation would include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and analysis of intermolecular hydrogen bonds over the simulation time. Such simulations help to validate the docking results and provide a more dynamic picture of the ligand-target interaction. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. researchgate.net By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.

For a series of 3-aminoquinoxaline-2-carboxylate derivatives, a QSAR study would involve calculating a variety of molecular descriptors (e.g., physicochemical, electronic, topological) and correlating them with experimentally determined biological activity (e.g., IC50 values against a cancer cell line). researchgate.netmdpi.com The resulting QSAR model could identify the key molecular features that contribute to the desired activity. For instance, the model might reveal that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are crucial for enhanced anticancer activity. This information is invaluable for the rational design of novel and more potent therapeutic agents based on the quinoxaline scaffold.

Prediction of Thermodynamic Quantities and Quantum Chemical Parameters

Quantum chemical parameters offer a window into the reactivity and kinetic stability of a molecule. irjweb.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comreddit.com

For quinoxaline derivatives, DFT calculations have been employed to determine these parameters, offering insights into their electronic behavior. researchgate.netresearchgate.net Although the precise values for this compound require a dedicated computational study, the expected parameters, based on analyses of similar structures, are summarized in the table below. These parameters are vital for understanding potential reaction mechanisms and for designing molecules with desired electronic properties.

ParameterPredicted Significance
HOMO Energy (EHOMO)Indicates electron-donating character
LUMO Energy (ELUMO)Indicates electron-accepting character
HOMO-LUMO Energy Gap (ΔE)Correlates with chemical reactivity and stability
Ionization Potential (I)Energy required to remove an electron
Electron Affinity (A)Energy released when an electron is added
Electronegativity (χ)Tendency to attract electrons
Chemical Hardness (η)Resistance to change in electron distribution
Chemical Softness (S)Reciprocal of chemical hardness

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Prioritization

In the process of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. In silico ADME predictions have become a standard practice to filter and prioritize compounds with favorable pharmacokinetic profiles, thus reducing the likelihood of late-stage failures. ijprajournal.com Various computational models and software, such as SwissADME, are utilized to predict these properties based on the molecular structure. nih.govphytojournal.com

For this compound, a comprehensive in silico ADME assessment can predict its drug-likeness and potential behavior in a biological system. These predictions are based on established rules and models derived from large datasets of known drugs. Key aspects of this analysis include physicochemical properties, lipophilicity, water-solubility, and pharmacokinetics.

Drug-Likeness and Physicochemical Properties: Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which defines a set of molecular properties that are common among orally active drugs. researchgate.net In silico tools can calculate parameters like molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (Log P). humanjournals.com

Pharmacokinetic Predictions: In silico models can also predict key pharmacokinetic parameters. ijprajournal.com These include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with important metabolic enzymes like Cytochrome P450 (CYP) isoforms. humanjournals.com The "BOILED-Egg" model is a popular visualization that predicts both GI absorption and BBB penetration. phytojournal.com

The following table summarizes the predicted ADME properties for this compound, based on computational models and studies of related quinoxaline structures. rsc.orgresearchgate.netmssm.edu These predictions are crucial for prioritizing this compound for further preclinical development.

ADME ParameterPredicted Outcome for this compound
Gastrointestinal (GI) AbsorptionHigh
Blood-Brain Barrier (BBB) PermeationPredicted to be a non-permeant
P-glycoprotein (P-gp) SubstratePredicted to be a non-substrate
CYP1A2 InhibitorPredicted to be a non-inhibitor
CYP2C19 InhibitorPredicted to be a non-inhibitor
CYP2C9 InhibitorPredicted to be an inhibitor
CYP2D6 InhibitorPredicted to be a non-inhibitor
CYP3A4 InhibitorPredicted to be an inhibitor
Lipinski's Rule of FiveNo predicted violations

Biological Activity and Mechanistic Studies in in Vitro and in Vivo Models Non Clinical

Antimicrobial Activity Studies

Derivatives of the quinoxaline (B1680401) nucleus have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi. These findings underscore the potential of this chemical scaffold in the development of new antimicrobial agents.

Quinoxaline derivatives have been evaluated for their inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The core structure is often modified to enhance potency and spectrum of activity. For instance, various Schiff bases derived from a quinoxaline nucleus have been synthesized and tested against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) nih.gov.

In a study focused on novel quinoxalinone derivatives, several compounds were assessed for their in vitro antibacterial activity, with ofloxacin (B1677185) used as a reference standard researchgate.net. Another area of investigation involves quinoxaline 1,4-dioxide derivatives, which have been explored for their antimycobacterial properties. Specifically, certain 3-methylquinoxaline 1,4-dioxides have shown high activity against Mycobacterium tuberculosis, with some compounds exhibiting a minimum inhibitory concentration (MIC) as low as 1.25 μg/mL mdpi.com.

The following table summarizes the antibacterial activity of selected quinoxaline derivatives against various bacterial strains.

Bacterial StrainQuinoxaline Derivative TypeObserved ActivityReference
M. tuberculosis3-methylquinoxaline 1,4-dioxidesHigh activity (MIC of 1.25 µg/mL for some derivatives) mdpi.com
E. coliSchiff bases of 2-chloro-3-methylquinoxaline (B189447)Moderate to good activity nih.gov
S. aureusSchiff bases of 2-chloro-3-methylquinoxalineModerate to good activity nih.gov
P. aeruginosaSchiff bases of 2-chloro-3-methylquinoxalineModerate to good activity nih.gov

The antifungal potential of quinoxaline derivatives has also been a significant area of research. Studies have shown that modifications to the quinoxaline ring system can yield compounds with potent activity against various fungal pathogens. For example, a series of novel quinoxaline derivatives were designed and synthesized, with some exhibiting significant in vitro activity against plant pathogenic fungi like Rhizoctonia solani rsc.org. In some cases, the efficacy of these synthesized compounds surpassed that of commercially available fungicides rsc.org.

In other studies, quinoxaline 2,3-dione derivatives containing thiazolidinone, azetidinone, and imidazolinone nuclei were synthesized and tested against Aspergillus niger and Aspergillus fumigatus ijpda.org. Additionally, N-substituted-β-amino acid derivatives incorporating a quinoxaline moiety have demonstrated significant antifungal activity against Candida tenuis and Aspergillus niger mdpi.com.

The table below presents findings on the antifungal activity of various quinoxaline derivatives.

Fungal StrainQuinoxaline Derivative TypeObserved ActivityReference
Aspergillus nigerQuinoxaline 2,3-dione derivativesSignificant activity with certain substitutions ijpda.org
Aspergillus fumigatusQuinoxaline 2,3-dione derivativesSignificant activity with certain substitutions ijpda.org
Rhizoctonia solaniNovel quinoxaline derivativesPotent activity, in some cases superior to commercial fungicides rsc.org
Candida tenuisN-substituted-β-amino acid derivatives with a quinoxaline moietySignificant activity mdpi.com

Antiproliferative and Anticancer Activity Mechanisms in Cell Lines

Quinoxaline derivatives have emerged as a promising class of compounds in oncology research, with numerous studies demonstrating their antiproliferative effects in various cancer cell lines. The mechanisms underlying their anticancer activity are multifaceted, often involving the induction of programmed cell death, modulation of the cell cycle, and inhibition of key enzymes crucial for cancer cell survival and proliferation.

A key mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis. For instance, certain 3-methylquinoxaline-2(1H)-one and 3-methylquinoxaline-2-thiol (B109401) derivatives have been shown to induce apoptosis in HepG-2 human liver cancer cells nih.gov. One promising compound from this series demonstrated the ability to arrest the cell cycle at the G2/M phase and significantly increase the apoptotic cell population compared to control cells nih.gov. This was accompanied by a notable increase in the levels of pro-apoptotic proteins such as caspase-3, caspase-9, and BAX, along with a decrease in the anti-apoptotic protein Bcl-2 nih.gov.

Similarly, studies on methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, which are structurally related to the quinoxaline framework, have shown that these compounds can alter the normal cell cycle distribution and induce apoptosis in the NCI-H460 human non-small cell lung cancer cell line nih.gov. Another related class of compounds, methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, also demonstrated effects on the cell cycle profile and induction of cell death in AGS human gastric adenocarcinoma cells mdpi.com.

The anticancer activity of quinoxaline derivatives is also attributed to their ability to inhibit key enzymes involved in cancer signaling pathways, particularly tyrosine kinases. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical tyrosine kinase in tumor angiogenesis, and its inhibition is a key strategy in cancer therapy nih.gov. Several 3-methylquinoxaline derivatives have been designed and evaluated as potent VEGFR-2 inhibitors nih.govnih.gov. The cytotoxic effects of these compounds in cancer cell lines showed a high correlation with their VEGFR-2 inhibitory activity, suggesting this as a primary mechanism of their anticancer action nih.gov.

Furthermore, the quinoxaline scaffold is considered a bioisostere of the quinazoline (B50416) nucleus, which is present in FDA-approved VEGFR-2 inhibitors semanticscholar.org. This has spurred the development of quinoxaline-based compounds as inhibitors of other important tyrosine kinases, such as Fibroblast Growth Factor Receptor-4 (FGFR-4) and c-Met semanticscholar.org. Some substituted quinoxaline compounds have been identified as inhibitors of type III receptor tyrosine kinases, which include PDGFRα, PDGFRβ, FLT3, c-KIT, and CSF-1R, all of which are implicated in various proliferative diseases google.com. Additionally, certain quinoxaline derivatives have been developed as dual Pim-1/2 kinase inhibitors, which are key regulators of cell cycle progression and apoptosis nih.gov.

The following table summarizes the enzyme inhibitory activities of selected quinoxaline derivatives.

Target EnzymeQuinoxaline Derivative TypeObserved ActivityReference
VEGFR-23-methylquinoxaline derivativesPotent inhibition nih.govnih.gov
FGFR-43-methylquinoxaline-2-one derivativesPotential inhibitory activity semanticscholar.org
Type III Receptor Tyrosine Kinases (e.g., PDGFR, c-KIT)Substituted quinoxalinesInhibitory activity google.com
Pim-1/2 KinasesNovel quinoxaline derivativesDual inhibition nih.gov

Solid tumors often contain regions of low oxygen, or hypoxia, which can contribute to resistance to conventional cancer therapies. Hypoxia-selective cytotoxins are compounds that are more toxic to cells in hypoxic conditions than in normal oxygen conditions. Quinoxaline 1,4-di-N-oxides are a class of compounds that have been extensively studied for this property nih.gov.

The bioreductive activation of these compounds is thought to be due to the presence of the 1,4-di-N-oxide moiety nih.gov. A series of 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides have been synthesized and evaluated for their toxicity to hypoxic cells. It was found that compounds with electron-withdrawing substituents were more readily reduced and exhibited greater potency nih.gov. Some of these derivatives were found to be significantly more potent than the benchmark hypoxia-selective cytotoxin, Tirapazamine nih.gov.

Furthermore, vanadyl complexes with 3-aminoquinoxaline-2-carbonitrile N1,N4-dioxide derivatives have also been shown to be potent cytotoxins with excellent selective cytotoxicity in hypoxic conditions, while being non-toxic in oxic conditions nih.gov. These findings highlight the potential of developing quinoxaline-based compounds as targeted therapies for solid tumors.

Antiprotozoal Activities (e.g., against Trypanosoma cruzi, Leishmania species, Plasmodium falciparum)

Derivatives of Methyl 3-aminoquinoxaline-2-carboxylate have demonstrated significant antiprotozoal activity. A series of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated for their in vitro effects on Trypanosoma cruzi trypomastigotes and Leishmania mexicana promastigotes. nih.gov Among 33 derivatives, three compounds exhibited superior anti-T. cruzi activity compared to the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov Furthermore, two compounds showed more potent anti-leishmanial activity than amphotericin-B, and two others were more effective against both parasites than the standard drugs. nih.gov Notably, compounds designated as M2, M7, M8, and E5 displayed low cytotoxicity in murine macrophages. nih.gov

The antiparasitic scope of quinoxaline derivatives extends to malaria. New 3-arylquinoxaline-carbonitrile derivatives have been synthesized and tested for their in vitro and in vivo activity against the erythrocytic development of Plasmodium falciparum, including chloroquine-resistant strains. frontiersin.org Additionally, the coordination of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides with antimony(III) has been explored as a strategy to enhance anti-Trypanosoma cruzi activity. nih.gov Research has also highlighted the anti-leishmanial activity of 4-substituted pyrrolo[1,2-a]quinoxalines. researchgate.net

A study on 2,3-diarylsubstituted quinoxalines, specifically compounds LSPN329 and LSPN331, showed dose-dependent antileishmanial activity against both promastigote and intracellular amastigote forms of L. amazonensis. nih.gov In a murine model of cutaneous leishmaniasis, treatment with these compounds led to a significant reduction in lesion thickness. nih.gov

Compound/Derivative ClassTarget OrganismKey Findings
Methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivativesTrypanosoma cruziThree compounds more active than nifurtimox and benznidazole. nih.gov
Methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivativesLeishmania mexicanaTwo compounds more active than amphotericin-B. nih.gov
3-Arylquinoxaline-carbonitrile derivativesPlasmodium falciparumActive against erythrocytic development, including chloroquine-resistant strains. frontiersin.org
2,3-Diarylsubstituted quinoxalines (LSPN329, LSPN331)Leishmania amazonensisDose-dependent activity against promastigotes (IC50 for LSPN329: 5.3 μM) and amastigotes (IC50s: 16.3 and 19.3 μM, respectively). nih.gov
3-Trifluoromethylquinoxaline N,N'-dioxidesTrypanosoma cruziDerivatives with electron-withdrawing substituents showed high activity. nih.gov

Antiviral Efficacy against Viral Pathogens (e.g., Influenza NS1A protein, SARS-CoV, SARS-CoV-2)

The quinoxaline scaffold is a key component in the development of antiviral agents. A library of quinoxaline derivatives has been synthesized to target the non-structural protein 1 of influenza A (NS1A), a crucial protein for viral replication. nih.govnih.gov An in vitro fluorescence polarization assay confirmed that these compounds could disrupt the interaction between NS1A and double-stranded RNA (dsRNA). nih.govnih.gov The most active compounds, 35 and 44, exhibited IC50 values in the low micromolar range without significant dsRNA intercalation, and compound 44 was shown to inhibit the growth of the influenza A/Udorn/72 virus. nih.govnih.gov

In the context of coronaviruses, quinoxaline derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through computer-aided drug design. nih.gov Molecular docking studies suggest that these compounds can form hydrophilic and hydrophobic interactions within the active site of Mpro. nih.gov For instance, a novel compound, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate (MQOAHM), demonstrated high binding scores against the SARS-CoV-2 main protease (7BQY), suggesting its potential as a COVID-19 drug candidate. arabjchem.org The binding affinity is attributed to multiple hydrogen bonds and hydrophobic interactions with the active site's amino acid residues. arabjchem.orgresearchgate.net

Antioxidant Mechanisms and Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

Certain derivatives of quinoxaline have been investigated for their antioxidant properties and their ability to inhibit key enzymes involved in metabolic diseases. Pyrrolo[2,3-b]quinoxaline derivatives, for example, are known for their antioxidant capabilities. nih.gov A study synthesizing five derivatives of 3-hydroxy-3-pyrroline-2-one and evaluating their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay found that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated the most significant potential as a radical scavenger. nih.govrsc.org

In the realm of enzyme inhibition, various 2-aryl quinoxaline derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. nih.gov These synthetic derivatives showed enhanced inhibitory potential, with compound 14 being particularly potent with IC50 values of 294.35 nM and 198.21 nM against α-amylase and α-glucosidase, respectively. nih.gov Another study on quinoxalinone derivatives identified compound 3e as an effective α-glucosidase inhibitor with an IC50 of 9.99 ± 0.18 µM, comparable to the known inhibitor quercetin. researchgate.net However, all tested compounds in that study showed weak activity against α-amylase. researchgate.net

Derivative ClassTarget Enzyme/AssayIC50 / Key Findings
2-Aryl quinoxaline (Compound 14)α-Amylase294.35 nM nih.gov
2-Aryl quinoxaline (Compound 14)α-Glucosidase198.21 nM nih.gov
3-[N′-(substituted-benzylidene)-hydrazino]-1H-quinoxalin-2-one (Compound 3e)α-Glucosidase9.99 ± 0.18 µM researchgate.net
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDPPH radical scavengingDemonstrated greatest potential as a radical scavenger among tested derivatives. nih.govrsc.org

Anti-inflammatory Properties

The anti-inflammatory potential of quinoxaline derivatives has also been a subject of investigation. Some studies have explored the dual anti-inflammatory and antioxidant activities of these compounds. researchgate.net The structural features of quinoxalines make them candidates for the design of dual-target COX-2/5-LOX inhibitors, a strategy aimed at developing potent anti-inflammatory agents with improved safety profiles. researchgate.net

DNA Binding and Intercalation Studies as Mechanistic Probes

The planar polyaromatic system of the quinoxaline core makes these derivatives potential candidates for DNA intercalation. researchgate.net While direct studies on this compound are limited, the broader class of quinoxaline compounds has been investigated for their interaction with nucleic acids as a potential mechanism of action for their biological activities. For instance, in the context of antiviral research, some quinoxaline analogues were assessed for their ability to intercalate with dsRNA, although the most active anti-influenza compounds did not exhibit significant intercalation. nih.govnih.gov

Impact on Gene Expression (e.g., Trypanothione (B104310) Reductase)

The mechanism of action of quinoxaline derivatives against protozoa has been linked to their interaction with key parasitic enzymes. Trypanosoma cruzi relies on the enzyme trypanothione reductase to protect itself from oxidative stress. nih.govresearchgate.net In silico molecular docking simulations have suggested that certain quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives, such as compound M2, are potential inhibitors of trypanothione reductase. nih.gov However, a study evaluating the effect of methyl 2-amide-3-methylquinoxaline-7-carboxylate 1,4-di-N-oxide (compound M-8) on the expression of the trypanothione reductase gene in T. cruzi epimastigotes found that the compound did not cause a significant effect on the gene's expression. nih.govresearchgate.net This suggests that its trypanocidal mechanism of action may not be directly related to oxidative stress mediated through the inhibition of trypanothione reductase expression. nih.govresearchgate.net Trypanothione reductase is considered an essential enzyme for the survival of these parasites and is absent in the host, making it a prime target for drug development. mdpi.comnih.gov

Structure Activity Relationship Sar Studies

Influence of Substituent Nature and Position on Biological Activity

The biological activity of quinoxaline (B1680401) derivatives can be significantly modulated by altering the nature and position of substituents on the benzene (B151609) ring.

Research into various quinoxaline derivatives has demonstrated clear SAR trends. For instance, in anticancer studies, the substitution pattern on the quinoxaline nucleus is a key determinant of activity. mdpi.com Studies on hybrid molecules of quinoxaline and coumarin (B35378) showed that unsubstituted aromatic rings (where R1, R2 = H) had higher activity than those with other substituents. mdpi.com When substituents were introduced, electron-withdrawing groups like chlorine (Cl) produced higher anticancer activity than bromine (Br) or electron-donating groups like methyl (CH3). mdpi.com

In the context of antibacterial agents, the position and electronic nature of substituents are critical. A study on quinoxaline sulfonamide derivatives revealed that the presence of electron-withdrawing groups (EWGs) led to the highest antibacterial activity, whereas electron-donating groups (EDGs) resulted in moderate to low activity. mdpi.com For example, a nitro group (NO2), a strong EWG, at the para-position of a phenylsulfonamide moiety attached to the quinoxaline core resulted in excellent activity. mdpi.com Conversely, an electron-donating methoxy (B1213986) group (-OCH3) on the same phenyl ring led to the least antibacterial activity. mdpi.com

The position of the substituent also plays a crucial role. In a series of 2,3-disubstituted quinoxalines, symmetrically substituted compounds generally displayed more significant antibacterial activity compared to asymmetrically substituted ones. nih.gov For 5-HT3A receptor ligands based on the quinoxaline scaffold, substitutions at the R2 and R3 positions showed subtle but important effects. Halogen substitutions with chlorine or bromine at the R2 position resulted in sub-nanomolar affinities. nih.gov

Table 1: Effect of Substituents on Anticancer Activity of Quinoxaline Derivatives mdpi.com
Compound SeriesSubstituent (R)Nature of SubstituentObserved Activity Trend
Quinoxaline-Coumarin HybridsHUnsubstitutedHigher activity
Quinoxaline-Coumarin HybridsClElectron-withdrawingHigher activity than Br or CH3
Quinoxaline-Coumarin HybridsBrElectron-withdrawingLower activity than Cl
Quinoxaline-Coumarin HybridsCH3Electron-donatingLower activity than Cl
1-(N-substituted)-quinoxaline DerivativesOCH3Electron-donatingHigher activity
1-(N-substituted)-quinoxaline DerivativesClElectron-withdrawingLower activity than OCH3

Role of Specific Functional Groups and Heteroatoms in Modulating Activity

The inherent functional groups of methyl 3-aminoquinoxaline-2-carboxylate—the amino group at C3, the methyl carboxylate at C2, and the nitrogen heteroatoms of the pyrazine (B50134) ring—are fundamental to its biological profile.

The amino group at the C3 position is a common site for modification to generate diverse derivatives. For instance, converting this amine into a sulfonamide linkage has been a successful strategy. The resulting quinoxaline sulfonamides exhibit a broad range of pharmacological activities, including antibacterial, antifungal, and anticancer effects. mdpi.com The SAR of these sulfonamides indicates that the nature of the group attached to the sulfonamide moiety is critical. An ortho-hydroxy group on a phenylsulfonamide moiety was found to increase antibacterial activity, whereas a methoxyphenyl group diminished it. mdpi.com

The ester group at the C2 position is also a key site for derivatization. Saponification to the corresponding carboxylic acid or conversion to various amides can profoundly impact activity. Studies on quinoxaline-2-carboxamides revealed that these more stable amide derivatives are promising scaffolds for developing novel antitubercular agents. nih.gov The length of a linker between the quinoxaline core and an attached benzene ring was shown to influence antimycobacterial activity. nih.gov Furthermore, the presence of a carboxylic acid group on the quinoxaline was found to be responsible for potent antitumor activity in certain sulfonamide derivatives. mdpi.com

The nitrogen atoms within the quinoxaline ring are essential for its chemical properties and biological interactions. They can be oxidized to form quinoxaline 1,4-di-N-oxides, a class of compounds known for potent antibacterial and antiparasitic activities. nih.gov For example, 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide demonstrated a very low minimum inhibitory concentration (MIC) of 0.12 µg/ml against Streptococcus pneumoniae. researchgate.net

Correlation of Physicochemical Parameters with Biological Outcomes

Physicochemical properties such as lipophilicity, electronic character, and steric factors are intrinsically linked to the biological activity of quinoxaline derivatives.

Lipophilicity, often expressed as logP, is a critical parameter influencing a molecule's ability to cross cell membranes and reach its target. In a study of quinoxaline-2-carboxamide (B189723) derivatives as potential antimycobacterial agents, a clear correlation between lipophilicity and activity was investigated. nih.gov The study suggested that optimizing lipophilicity is crucial for enhancing activity, as either too low or too high lipophilicity can be detrimental to the compound's pharmacokinetic profile.

Electronic effects of substituents, as discussed previously, play a major role. The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3, -CH3) can alter the electron density of the quinoxaline ring system. This, in turn, affects the molecule's ability to participate in key interactions, such as π-π stacking or hydrogen bonding with biological targets. mdpi.commdpi.com For instance, the enhanced antibacterial activity of quinoxaline sulfonamides with EWGs is attributed to the modification of the electronic properties of the scaffold. mdpi.com

Table 2: Lipophilicity and Antimycobacterial Activity of N-phenyl-quinoxaline-2-carboxamides nih.gov
CompoundSubstituent (R) on Phenyl RingCalculated logPMIC (µM) vs. Mtb H37Ra
1H3.06>128
23-OH2.99>128
34-OH2.99>128
44-OCH33.28>128
53-F3.31>128
62,4-diF3.4164
72-Cl3.6864
83-Cl3.78>128
93-CF34.01128

Effect of Metal Complexation on Ligand Activity

The coordination of quinoxaline derivatives with metal ions is a well-established strategy for enhancing their biological efficacy. tandfonline.com The formation of metal complexes can improve properties like liposolubility, which facilitates passage through biological membranes, and can introduce new mechanisms of action. researchgate.net

Transition metal complexes of quinoxaline-based ligands have demonstrated improved antibacterial, antifungal, and antitumor activities compared to the free ligands. tandfonline.comresearchgate.net The chelation of metals like copper(II), cobalt(II), nickel(II), and zinc(II) with quinoxaline derivatives can lead to more lipophilic molecules. thepharmajournal.com This increased lipophilicity is often cited as a reason for the enhanced antimicrobial activity of the complexes. researchgate.net

The nature of the metal ion itself has a tremendous impact on the biological potency of the resulting complex. mdpi.com For example, in a study of complexes with 2-(2′-pyridyl)quinoxaline, the type of metal ion (e.g., Fe(II), Zn(II), Co(II), Ni(II), Cr(III), Cu(II)) was found to be important for activity against the Platelet-Activating Factor Receptor (PAFR). mdpi.com Furthermore, metal complexes have shown potent DNA binding and cleavage activities, suggesting a mechanism of action that involves interaction with genetic material. nih.gov Molecular docking studies have also indicated that metal complexes can exhibit greater binding affinity for target proteins than the uncomplexed ligands. researchgate.net

Rational Design Principles Based on SAR Insights

The accumulated SAR data provides a foundation for the rational design of new and more effective derivatives of this compound. Key principles derived from these studies include:

Targeted Substitution: The benzene portion of the quinoxaline ring is a prime target for substitution. For antibacterial agents, introducing potent electron-withdrawing groups like halogens or nitro groups is a promising strategy. mdpi.com For anticancer agents, the SAR can be more complex, with both electron-withdrawing and electron-donating groups showing efficacy depending on the specific scaffold and substitution pattern. mdpi.com

Functional Group Modification: The amino and carboxylate groups at the C3 and C2 positions, respectively, are versatile handles for modification. Converting the amino group to sulfonamides or other bioisosteres can unlock new biological activities. mdpi.com Transforming the methyl ester into a carboxylic acid or a diverse library of amides can modulate potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Bioisosteric Replacement and Hybridization: Replacing parts of the molecule with bioisosteres or creating hybrid molecules by linking the quinoxaline core to other pharmacophores (e.g., coumarin, indole) is a valid approach to potentiate activity. mdpi.commdpi.com

N-Oxidation: The synthesis of quinoxaline 1,4-di-N-oxides is a proven method for generating compounds with potent antimicrobial properties. nih.gov

Metal Complexation: The formation of transition metal complexes is a viable strategy to enhance the biological activity of quinoxaline ligands, often by increasing their lipophilicity and introducing novel mechanisms of action. tandfonline.comresearchgate.net

By systematically applying these principles, medicinal chemists can design and synthesize novel quinoxaline derivatives with improved therapeutic potential. nih.govnih.gov

Potential Applications in Non Clinical and Pre Clinical Research

Chemical Building Blocks and Intermediates in Organic Synthesis

Methyl 3-aminoquinoxaline-2-carboxylate is a valued intermediate in organic synthesis. The quinoxaline (B1680401) structure itself is recognized as a versatile and privileged scaffold for developing novel heterocyclic compounds. mtieat.org The amino and ester functional groups on the this compound ring are key reactive sites. The amino group can undergo various reactions, such as substitution, to introduce diverse molecular fragments, while the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional derivatives. researchgate.netnih.gov This dual reactivity allows chemists to use the molecule as a starting point to construct more complex chemical structures. mtieat.org For instance, synthetic strategies often involve the cyclocondensation of o-phenylenediamines with various precursors to form the core quinoxaline ring, which can then be further modified. researchgate.net The development of efficient, environmentally benign, and high-yield synthetic routes for quinoxaline derivatives remains an active area of research. bohrium.comgoogle.com

Precursors for Advanced Pharmacological Lead Compound Development

The quinoxaline moiety is a cornerstone in medicinal chemistry, and its derivatives are investigated for a wide spectrum of pharmacological activities. mtieat.org Compounds based on this scaffold are explored for their potential as anti-cancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.com

Derivatives of the quinoxaline-2-carboxylic acid structure, in particular, have shown significant promise. For example, novel quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized and evaluated for their potent antimycobacterial activity, presenting a promising scaffold for the development of new drugs against tuberculosis. mdpi.com Furthermore, 3-methylquinoxaline derivatives have been designed and synthesized as potential anti-cancer agents that function by inducing apoptosis and targeting specific biological pathways, such as the VEGFR-2 receptor. nih.govresearchgate.net The ability to systematically modify the quinoxaline core allows for the fine-tuning of biological activity, making it a key precursor for generating lead compounds in drug discovery programs. researchgate.net

Pharmacological AreaTarget/ApplicationExample Quinoxaline Derivative ClassReference
OncologyVEGFR-2 Inhibition, Apoptosis Induction3-Methylquinoxalines nih.govresearchgate.net
Infectious DiseaseAntimycobacterial (Tuberculosis)Quinoxaline-2-carboxylic acid 1,4-dioxides mdpi.com
Infectious DiseaseAntibacterial, Antimalarial, LeishmaniasisQuinoxaline 1,4-dioxides researchgate.net
GeneralKinase Inhibition, Anti-inflammatoryQuinoxaline Sulfonamides mdpi.com

Applications in Agrochemical Research

The broad biological activity of quinoxaline derivatives extends to the field of agriculture. Certain quinoxaline 1,4-dioxides have found use in agricultural applications. researchgate.net The inherent antimicrobial and other bioactive properties of the quinoxaline scaffold make it a candidate for the development of new agrochemicals, such as pesticides and herbicides. mtieat.org Research in this area focuses on synthesizing novel derivatives and screening them for specific activities against agricultural pests and plant pathogens, leveraging the same structure-activity relationship principles used in pharmaceutical development.

Utility in Materials Science (e.g., Optoelectronic Materials, Dyes, Sensors)

The fused aromatic ring system of quinoxaline endows it with unique physicochemical properties that are advantageous in materials science. mtieat.org Derivatives of quinoxaline are utilized as intermediates in the synthesis of dyes and organic semiconductors. bohrium.com The electronic structure of the quinoxaline core can be modified by adding various substituents, allowing for the tuning of its optical and electronic properties.

Specifically, aminoquinoxaline derivatives have been developed as effective dual colorimetric and fluorescent sensors. mdpi.com These sensors can detect changes in pH in aqueous solutions, with their response observable through shifts in both light absorption and fluorescence emission. mdpi.com This capability is useful for real-time monitoring in industrial and environmental contexts. The development of such materials relies on the inherent properties of the quinoxaline signaling group, which can be tailored for specific sensing applications. mdpi.com

Role in Veterinary Medicine Research (e.g., Growth Promoters)

In veterinary medicine, quinoxaline derivatives have been used as antimicrobial growth promoters in animal feed, particularly for swine. nih.gov Two such compounds are Carbadox and Olaquindox. nih.gov Research in this field heavily involves the study of their metabolism and tissue residues.

The compound 3-methyl-quinoxaline-2-carboxylic acid (MQCA), which is structurally very similar to the hydrolyzed form of this compound, is the major metabolite of Olaquindox. nih.govthepigsite.comnih.gov Due to its stability and prevalence, MQCA has been officially designated as the marker residue for monitoring the use of Olaquindox in livestock. nih.govresearchgate.net Similarly, quinoxaline-2-carboxylic acid (QCA) is the marker residue for Carbadox. nih.govthepigsite.com Analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), are developed to sensitively and simultaneously detect these metabolites in animal tissues like muscle and liver to ensure food safety and regulatory compliance. nih.govresearchgate.net Tissue depletion studies are conducted to understand how long these residues persist in animals after the medicated feed is withdrawn. nih.gov

Veterinary DrugPrimary Metabolite / Marker ResidueApplicationReference
Olaquindox3-methyl-quinoxaline-2-carboxylic acid (MQCA)Antimicrobial Growth Promoter (Swine) nih.govthepigsite.comnih.govresearchgate.net
Carbadoxquinoxaline-2-carboxylic acid (QCA)Antimicrobial Growth Promoter (Swine) nih.govthepigsite.comfao.org

Advanced Methodologies and Techniques Employed in Current Research

High-Throughput Screening Approaches for Biological Activity Assessment

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological or biochemical activity. This automated process utilizes robotics, data processing, and control software to screen compound libraries against specific biological targets.

In the context of Methyl 3-aminoquinoxaline-2-carboxylate, HTS would be employed to systematically test its effect on a wide array of biological targets, such as enzymes, receptors, or whole cells. For instance, a typical HTS campaign might involve:

Assay Development: Designing a robust and sensitive assay that can be miniaturized, typically in 384- or 1536-well microtiter plates. This could be an enzymatic assay measuring the inhibition of a particular kinase or a cell-based assay monitoring cell viability or the expression of a specific marker.

Screening: The automated screening of this compound, potentially as part of a larger library of quinoxaline (B1680401) derivatives, against the chosen target.

Data Analysis: Sophisticated software is used to analyze the large datasets generated, identifying "hits" – compounds that exhibit the desired activity.

While specific HTS data for this compound is not widely published, the general methodology for quinoxaline derivatives often involves screening for anticancer, antimicrobial, or anti-inflammatory properties. A hypothetical HTS workflow for this compound is outlined in the table below.

StepDescriptionKey Considerations
1. Target Identification Selection of a biologically relevant target (e.g., a cancer-related protein).The target should be validated and amenable to HTS.
2. Assay Miniaturization Adapting the biological assay to a high-density plate format.Maintaining assay performance and minimizing reagent volumes.
3. Compound Screening Automated testing of this compound at various concentrations.Ensuring accurate liquid handling and environmental control.
4. Hit Identification Statistical analysis of screening data to identify significant activity.Setting appropriate hit criteria to minimize false positives and negatives.
5. Hit Confirmation Re-testing of initial hits to confirm their activity.Use of fresh compound samples and orthogonal assays.

Flow Cytometry for Cellular Assays

Flow cytometry is a powerful laser-based technology used to measure and analyze multiple physical and chemical characteristics of a population of cells or particles. It is an indispensable tool in cellular biology and is frequently used to assess the effects of chemical compounds on cells.

For this compound, flow cytometry could be utilized to perform a variety of cellular assays, providing detailed information on its mechanism of action at the cellular level. For the closely related compound, 3-methylquinoxaline-2-carboxylic acid, flow cytometry has been used to demonstrate its induction of cell cycle arrest. Potential applications for this compound include:

Cell Cycle Analysis: By staining cells with a fluorescent DNA-binding dye, flow cytometry can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if the compound inhibits cell proliferation by arresting the cell cycle at a specific checkpoint.

Apoptosis Assays: Using fluorescent markers for apoptotic events, such as Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptosis) and propidium (B1200493) iodide (a DNA stain that enters cells with compromised membranes in late apoptosis or necrosis), flow cytometry can quantify the induction of programmed cell death.

Cell Viability and Cytotoxicity: Flow cytometers can distinguish between live and dead cells based on the integrity of the cell membrane, providing a precise measure of the compound's cytotoxic effects.

A hypothetical experimental setup for analyzing the effect of this compound on the cell cycle is presented below.

ParameterDescription
Cell Line A relevant human cancer cell line (e.g., HeLa, A549).
Treatment Cells are incubated with varying concentrations of this compound for a defined period (e.g., 24, 48 hours).
Staining Cells are fixed, permeabilized, and stained with a DNA-binding fluorescent dye (e.g., Propidium Iodide).
Analysis The fluorescence intensity of individual cells is measured by the flow cytometer, and the data is analyzed to generate histograms representing the cell cycle distribution.

Virtual Screening and Computational Drug Design Platforms

Virtual screening and computational drug design are powerful in silico methods that utilize computer models to predict the interaction between small molecules and biological targets. These approaches can significantly reduce the time and cost of drug discovery by prioritizing compounds for experimental testing.

In the investigation of this compound, computational platforms would be instrumental in:

Molecular Docking: Predicting the preferred binding orientation of this compound to a specific protein target. This can provide insights into the binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its biological activity. Studies on similar 3-methylquinoxaline derivatives have utilized molecular docking to explore their potential as inhibitors of targets like VEGFR-2.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. This model can then be used to search virtual compound libraries for other molecules with similar features.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This helps in the early identification of potential liabilities that could hinder its development as a drug.

The following table illustrates the key stages in a virtual screening campaign for this compound.

StageDescriptionTools and Techniques
1. Target Preparation Obtaining the 3D structure of the biological target (e.g., from the Protein Data Bank) and preparing it for docking.Molecular modeling software (e.g., AutoDock, Schrödinger Suite).
2. Ligand Preparation Generating a 3D conformation of this compound and assigning appropriate chemical properties.Cheminformatics toolkits (e.g., RDKit, Open Babel).
3. Molecular Docking Simulating the binding of the ligand to the target's active site and scoring the different binding poses.Docking software (e.g., AutoDock Vina, GOLD).
4. Post-Docking Analysis Visualizing and analyzing the predicted binding interactions to understand the basis of affinity and selectivity.Molecular visualization software (e.g., PyMOL, VMD).

Mechanistic Investigations Using Reporter Gene Assays

Reporter gene assays are a widely used tool in molecular and cell biology to study the regulation of gene expression. In these assays, the regulatory sequence of a gene of interest is fused to a gene encoding a readily measurable protein, such as luciferase or green fluorescent protein (GFP).

To investigate the mechanism of action of this compound, reporter gene assays could be employed to determine if the compound modulates the activity of specific transcription factors or signaling pathways. For example, if the compound is hypothesized to affect a particular signaling pathway, a reporter construct containing a response element for a key transcription factor in that pathway would be introduced into cells. The cells would then be treated with the compound, and the reporter gene expression would be measured. An increase or decrease in reporter activity would indicate that the compound modulates the activity of that pathway.

ComponentDescription
Reporter Construct A plasmid containing a promoter with a specific response element (e.g., for NF-κB or p53) driving the expression of a reporter gene (e.g., luciferase).
Cell Transfection Introduction of the reporter construct into a suitable cell line.
Compound Treatment Incubation of the transfected cells with this compound.
Signal Detection Measurement of the reporter protein's activity (e.g., luminescence for luciferase) to quantify the effect of the compound on the signaling pathway.

Challenges and Future Research Directions

Overcoming Synthetic Difficulties and Improving Regioselectivity

The synthesis of quinoxaline (B1680401) derivatives, while well-established, can present challenges, particularly concerning regioselectivity when using unsymmetrically substituted precursors. The classical approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The regioselectivity of this reaction is highly dependent on the nature of the substituents on both reactants and the reaction conditions. Achieving specific substitution patterns on the quinoxaline ring is crucial for optimizing biological activity, making the development of highly regioselective synthetic methods a priority.

Future research in this area will likely focus on the development of novel catalytic systems that can control the regiochemical outcome of the condensation reaction. This includes the exploration of metal-based catalysts and organocatalysts that can direct the reaction towards a specific isomer. Furthermore, microwave-assisted synthesis has shown promise in reducing reaction times and improving yields for some quinoxaline derivatives and could be further explored for the synthesis of Methyl 3-aminoquinoxaline-2-carboxylate and its analogs. The development of synthetic routes that allow for the late-stage functionalization of the quinoxaline core is another important direction, as it would enable the rapid generation of diverse compound libraries for biological screening.

Elucidation of Novel Molecular Mechanisms of Action

While derivatives of this compound have demonstrated a range of biological activities, a comprehensive understanding of their molecular mechanisms of action is often lacking. Many quinoxaline-based compounds are known to function as kinase inhibitors, DNA intercalators, or topoisomerase inhibitors. However, the specific targets and downstream signaling pathways affected by this compound derivatives are not fully elucidated.

Future investigations should employ a combination of biochemical, cellular, and proteomic approaches to identify the direct molecular targets of these compounds. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cell-based reporter assays can be utilized to pinpoint protein interactions and pathway modulation. A deeper understanding of the mechanism of action will not only rationalize the observed biological effects but also guide the design of more potent and selective next-generation compounds. For instance, identifying a novel kinase target could open up new avenues for cancer therapy.

Development of Targeted Therapies and Selective Agents

A significant challenge in drug development is achieving target selectivity to minimize off-target effects and associated toxicities. For quinoxaline derivatives that act as kinase inhibitors, achieving selectivity among the highly conserved ATP-binding sites of different kinases is a major hurdle. The development of targeted therapies based on the this compound scaffold will depend on the ability to design molecules that can selectively interact with the desired biological target.

Structure-activity relationship (SAR) studies are crucial in this regard. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for potency and selectivity. nih.gov For example, SAR studies on quinoxaline urea (B33335) analogs have identified key elements required for inhibiting IKKβ-mediated NFκB activity. nih.gov Computational modeling and molecular docking studies can complement experimental SAR data by providing insights into the binding modes of these compounds at their target sites, thereby facilitating the rational design of more selective agents. mdpi.com

Exploration of New Therapeutic Areas and Non-Traditional Applications

The therapeutic potential of quinoxaline derivatives extends beyond their well-documented anticancer and antimicrobial activities. nih.govnih.gov Recent research has begun to explore their utility in other therapeutic areas. For instance, novel quinoxaline-based κ-opioid receptor agonists have been developed for the treatment of neuroinflammation. Additionally, certain quinoxaline derivatives have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key signaling molecule involved in stress-induced apoptosis and inflammation.

Future research should continue to explore the therapeutic potential of this compound and its derivatives in a wider range of diseases. This could include neurodegenerative disorders, metabolic diseases, and inflammatory conditions. Screening these compounds against a diverse panel of biological targets could uncover novel activities and open up new therapeutic avenues. Furthermore, non-traditional applications, such as their use as fluorescent probes or in materials science, could also be investigated.

Integration of Experimental and Computational Approaches for Predictive Modeling

The integration of experimental and computational methods is becoming increasingly important in modern drug discovery. In the context of this compound, computational approaches can be used to predict various properties of its derivatives, thereby guiding synthetic efforts and biological testing.

In silico tools can be employed for:

Molecular Docking: To predict the binding affinity and orientation of compounds at their target sites. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness and potential toxicity of new derivatives early in the discovery process.

Physiologically Based Pharmacokinetic (PBPK) Modeling: To simulate the distribution and fate of a compound in the body, as has been done for methyl-3-quinoxaline-2-carboxylic acid (MQCA), the marker residue of olaquindox. nih.gov This can help in predicting tissue concentrations and optimizing dosing regimens. nih.gov

By combining the predictive power of computational models with the empirical data from experimental studies, researchers can accelerate the discovery and development of new drugs based on the this compound scaffold. This integrated approach allows for a more rational and efficient exploration of chemical space, ultimately increasing the chances of identifying safe and effective therapeutic agents.

Conclusion

Summary of Key Academic Contributions and Research Progress

Methyl 3-aminoquinoxaline-2-carboxylate has established itself within the academic and research communities not as an end product with direct applications, but as a pivotal and versatile intermediate in the field of heterocyclic chemistry. Its primary academic contribution lies in its role as a foundational scaffold for the synthesis of more complex, polycyclic quinoxaline (B1680401) derivatives. Research progress has centered on leveraging its unique structural features—a reactive amino group at the C3 position and a modifiable methyl ester group at the C2 position—to construct novel fused heterocyclic systems.

The standard synthesis of the quinoxaline core involves the cyclocondensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgresearchgate.net Following this logic, this compound is typically prepared from the reaction of 1,2-diaminobenzene with a suitable α,β-diketoester. Once synthesized, its utility as a precursor becomes apparent. The vicinal amino and ester functional groups are ideal handles for subsequent chemical transformations, particularly intramolecular cyclization reactions to form fused-ring systems.

A significant area of research progress has been the use of this compound as a precursor for pharmacologically relevant fused heterocycles, such as sapub.orgmtieat.orgnih.govtriazolo[4,3-a]quinoxalines. nih.govnih.gov The synthetic strategy generally involves a two-step process:

Hydrazinolysis: The methyl carboxylate group is converted into a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. This transformation replaces the ester with a highly nucleophilic hydrazide moiety.

Cyclization: The resulting 3-aminoquinoxaline-2-carbohydrazide is then cyclized by reacting it with a one-carbon synthon, such as triethyl orthoformate or an aldehyde, to form the fused triazole ring. nih.goviau.ir

This synthetic pathway highlights the compound's role as a molecular linchpin, enabling the efficient construction of complex heterocyclic architectures that are otherwise difficult to synthesize. These resulting triazoloquinoxaline scaffolds are of significant interest in medicinal chemistry due to their potential as antagonists for excitatory amino acid receptors and other biological targets. nih.gov

Table 1: Representative Synthetic Transformation of this compound

StepStarting MaterialReagents/ConditionsIntermediate/ProductContribution of Precursor
1This compoundHydrazine Hydrate (N2H4·H2O), Reflux in Ethanol3-Aminoquinoxaline-2-carbohydrazideThe C2-methyl carboxylate group serves as the reaction site for conversion to a hydrazide.
23-Aminoquinoxaline-2-carbohydrazideTriethyl Orthoformate, Reflux sapub.orgmtieat.orgnih.govTriazolo[4,3-a]quinoxalin-4-amineThe C3-amino group and the newly formed C2-hydrazide undergo cyclocondensation to form the fused triazole ring system.

Outlook on the Enduring Research Potential of this compound and Quinoxaline Derivatives

The enduring research potential of this compound is intrinsically linked to the broader significance of the quinoxaline scaffold in medicinal chemistry and materials science. researchgate.netmtieat.org As a readily available and highly functionalized building block, it represents a key starting point for the exploration of novel chemical space. Its value is not in its own activity, but in the vast library of diverse derivatives that can be generated from its core structure.

The future research trajectory for this compound will likely focus on several key areas:

Combinatorial Chemistry and Drug Discovery: The dual functionality of this compound makes it an ideal substrate for combinatorial synthesis. The amino group can be acylated, alkylated, or condensed with a wide array of aldehydes and ketones to install diverse side chains. Simultaneously, the ester can be converted to amides, hydrazides, or other functionalities. This allows for the rapid generation of large libraries of novel quinoxaline derivatives, which can be screened for various biological activities, including anticancer, antiviral, and antimicrobial properties. mtieat.org

Development of Novel Fused Polycyclic Systems: While its use in synthesizing triazoloquinoxalines is established, the precursor's potential for creating other fused systems remains a promising area of exploration. nih.gov By choosing different cyclizing agents that react with both the amino and the carbohydrazide (derived from the ester), researchers can forge novel five-, six-, or seven-membered heterocyclic rings fused to the quinoxaline core. This could lead to the discovery of entirely new classes of compounds with unique pharmacological profiles or material properties.

Advanced Materials Science: The quinoxaline nucleus is known for its electron-accepting properties, making its derivatives suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The functional handles on this compound provide convenient points for attaching chromophores or other electronically active groups, enabling the synthesis of novel materials with tailored photophysical and electronic properties.

Q & A

Basic: What are the common synthetic routes for Methyl 3-aminoquinoxaline-2-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization of substituted o-phenylenediamine derivatives with α-keto esters or glyoxal derivatives. For example:

  • Step 1: React o-phenylenediamine with methyl glyoxylate in acidic conditions to form the quinoxaline core.
  • Step 2: Introduce the amino group via nucleophilic substitution or reductive amination, depending on precursor availability.
  • Step 3: Purify via recrystallization (e.g., using ethanol/water mixtures) to achieve high purity (>95%) .

Key Considerations:

  • Optimize reaction temperature (60–80°C) to avoid side products like over-oxidized species.
  • Monitor reaction progress using TLC or HPLC to ensure complete conversion.

Basic: How is the structure of this compound confirmed?

Methodological Answer:
Structural confirmation relies on multi-technique validation:

  • X-ray Crystallography: Resolve bond lengths and angles (e.g., C-N bond: ~1.35 Å, C-O ester: ~1.43 Å). Software like SHELXL refines data with R-factor < 0.05 .
  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.5 ppm); methyl ester protons at δ 3.9–4.1 ppm.
    • ¹³C NMR: Quinoxaline carbons resonate at δ 140–160 ppm; ester carbonyl at δ 165–170 ppm .
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ matches theoretical m/z (e.g., 218.2 for C₁₀H₉N₃O₂).

Advanced: How can computational methods predict the biological interactions of this compound?

Methodological Answer:
Molecular docking and dynamics simulations are critical:

  • Software: Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions.
  • Protocol:
    • Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).
    • Dock into target enzymes (e.g., kinases) using flexible side-chain algorithms.
    • Validate binding affinities (ΔG < −7 kcal/mol indicates strong interaction) .

Case Study:
In kinase inhibition studies, the amino group at position 3 forms hydrogen bonds with ATP-binding site residues (e.g., Asp86 in EGFR), while the ester group enhances solubility for in vitro assays .

Advanced: What strategies resolve discrepancies in crystallographic refinement of quinoxaline derivatives?

Methodological Answer:
Addressing refinement challenges involves:

  • Data Quality: Ensure high-resolution data (<1.0 Å) to resolve electron density ambiguities.
  • Software Tools:
    • SHELXL: Refine anisotropic displacement parameters for heavy atoms.
    • Mercury CSD: Visualize hydrogen-bonding networks and π-π stacking to validate packing models .
  • Handling Disorder: Apply occupancy refinement for overlapping conformers (e.g., ester group rotation).

Example:
In a study of 3-Methylquinoxaline-2-carboxylic acid 4-oxide, hydrogen bonds (O-H⋯O, 2.8 Å) were resolved by restraining water molecule positions during refinement .

Basic: What are the key applications in medicinal chemistry research?

Methodological Answer:
This compound serves as:

  • Kinase Inhibitor Scaffold: Modulate activity by substituting the amino group (e.g., with alkyl chains for lipophilicity) .
  • Antimicrobial Agent: Test against Gram-positive bacteria (MIC ≤ 10 µg/mL) via broth microdilution assays .
  • Metabolite Analog: Study oxidative stress pathways by mimicking endogenous quinoxaline metabolites .

Advanced: How to analyze puckering in quinoxaline rings using crystallographic data?

Methodological Answer:
Apply Cremer-Pople puckering parameters:

  • Coordinates: Calculate out-of-plane displacements (𝑧ᵢ) relative to the mean ring plane.
  • Software: Use PLATON or CrystalExplorer to compute puckering amplitude (𝑄) and phase angle (𝜃).

Example:
For a six-membered quinoxaline ring, 𝑄 > 0.5 Å indicates significant puckering, often due to steric hindrance from substituents like trifluoromethyl groups .

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